molecular formula C12H23N3 B11737753 [(1,3-dimethyl-1H-pyrazol-4-yl)methyl](hexyl)amine

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl](hexyl)amine

Cat. No.: B11737753
M. Wt: 209.33 g/mol
InChI Key: DIMZCVAPNSQACT-UHFFFAOYSA-N
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Description

(1,3-dimethyl-1H-pyrazol-4-yl)methylamine is a compound that belongs to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with a dimethyl group and a hexylamine chain, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)methylamine typically involves the reaction of 1,3-dimethyl-1H-pyrazole with hexylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The temperature and reaction time are critical parameters that need to be optimized to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of (1,3-dimethyl-1H-pyrazol-4-yl)methylamine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities .

Chemical Reactions Analysis

Types of Reactions

(1,3-dimethyl-1H-pyrazol-4-yl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halides for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,3-dimethyl-1H-pyrazol-4-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a hexylamine chain makes it a valuable compound for various applications .

Properties

Molecular Formula

C12H23N3

Molecular Weight

209.33 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]hexan-1-amine

InChI

InChI=1S/C12H23N3/c1-4-5-6-7-8-13-9-12-10-15(3)14-11(12)2/h10,13H,4-9H2,1-3H3

InChI Key

DIMZCVAPNSQACT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNCC1=CN(N=C1C)C

Origin of Product

United States

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